1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic compound that belongs to the class of bicyclic amines. Its structure features a bicyclic framework, which is characteristic of many alkaloids, and it incorporates a ketone functional group. The compound is identified by the CAS number 2320605-06-7 and has a molecular formula of C16H16N2O, indicating it contains 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Source: The compound can be synthesized in laboratory settings and may also be derived from natural sources that contain similar bicyclic structures.
Classification: This compound is classified as a bicyclic amine and is related to various psychoactive substances due to its structural similarities with known alkaloids.
The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents, catalysts, and conditions used in these reactions are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one can be represented using various notations:
C=C1CC2CCC(C1)N2C(=O)c1cccc(C#N)c1The compound can undergo several chemical reactions typical for ketones and amines:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
Further studies would be required to elucidate its specific interactions at the molecular level.
The physical and chemical properties of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one include:
These properties are critical for applications in pharmaceuticals and materials science.
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 467-14-1
CAS No.: 100239-45-0